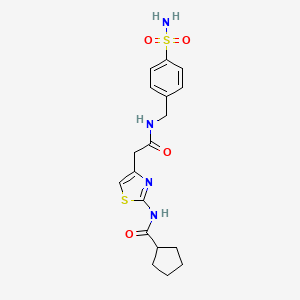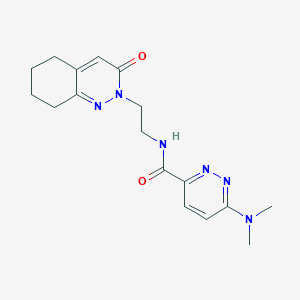
6-(dimethylamino)-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)pyridazine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(dimethylamino)-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)pyridazine-3-carboxamide is a useful research compound. Its molecular formula is C17H22N6O2 and its molecular weight is 342.403. The purity is usually 95%.
BenchChem offers high-quality 6-(dimethylamino)-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)pyridazine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(dimethylamino)-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)pyridazine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Cytotoxic Activity of Carboxamide Derivatives
Research on carboxamide derivatives, similar in structural complexity to the compound , has shown promising results in cytotoxic activities against various cancer cell lines. The synthesis of such compounds and their effect on murine P388 leukemia, Lewis lung carcinoma, and human Jurkat leukemia cell lines highlight the potential of these molecules in cancer research. The compounds demonstrated potent cytotoxic properties, with some showing IC(50) values less than 10 nM, indicating significant potential for therapeutic applications in oncology (Deady et al., 2003).
Anticancer Activity of Pyrazolo[3,4-d]pyrimidin-4-one Derivatives
Another study explored the synthesis of Pyrazolo[3,4-d]pyrimidin-4-one derivatives, revealing their anticancer activity on the MCF-7 human breast adenocarcinoma cell line. These compounds, including those with potent inhibitory activities, underscore the chemical scaffold's utility in developing new anticancer agents, highlighting the broader class of compounds' relevance to cancer therapy research (Abdellatif et al., 2014).
Synthesis and Antimicrobial Activity of Thio-substituted Derivatives
Further extending the scope to antimicrobial research, the synthesis of new thio-substituted ethyl nicotinate, thieno[2,3-b]pyridine, and pyridothienopyrimidine derivatives has been explored. These compounds underwent in vitro screening for their antimicrobial activities, demonstrating the potential of such chemical frameworks in the development of new antimicrobial agents. This approach is indicative of the compound's potential applicability in addressing microbial resistance through novel therapeutic agents (Gad-Elkareem et al., 2011).
Antitumor and Antioxidant Activities of Benzothiophenes
In the realm of heterocyclic chemistry, the synthesis of benzothiophenes and their derivatives has been investigated for antitumor and antioxidant activities. These studies provide a foundation for understanding how structural modifications can influence biological activity, suggesting pathways for designing molecules with enhanced therapeutic profiles. The research underscores the significance of heterocyclic compounds in developing new treatments for cancer and oxidative stress-related diseases (Bialy & Gouda, 2011).
Propriétés
IUPAC Name |
6-(dimethylamino)-N-[2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)ethyl]pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6O2/c1-22(2)15-8-7-14(19-20-15)17(25)18-9-10-23-16(24)11-12-5-3-4-6-13(12)21-23/h7-8,11H,3-6,9-10H2,1-2H3,(H,18,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUUVNZSESHZZJN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN=C(C=C1)C(=O)NCCN2C(=O)C=C3CCCCC3=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(dimethylamino)-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)pyridazine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

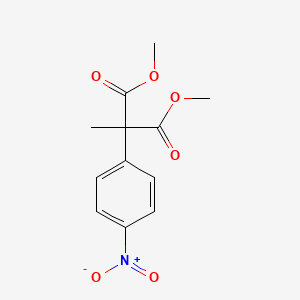

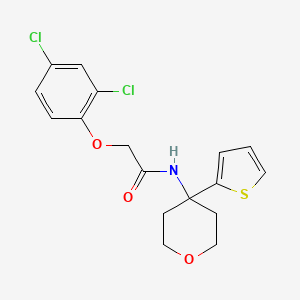
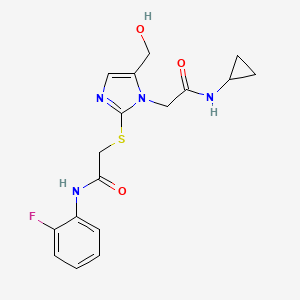
![2,4,9-Trioxa-3lambda4-thiaspiro[5.5]undecane 3-oxide](/img/structure/B2393617.png)
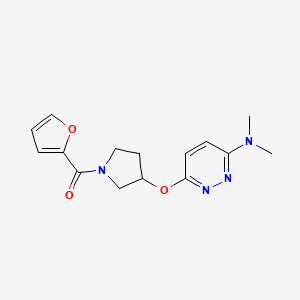
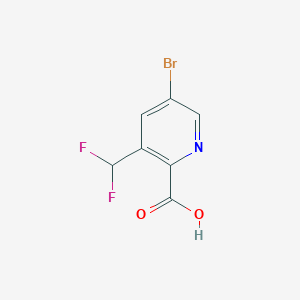
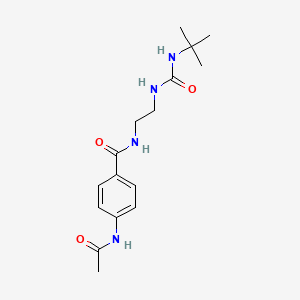

![2-{2-[(3-methylphenoxy)methyl]-1H-benzimidazol-1-yl}-N-(4-methylphenyl)acetamide](/img/structure/B2393627.png)
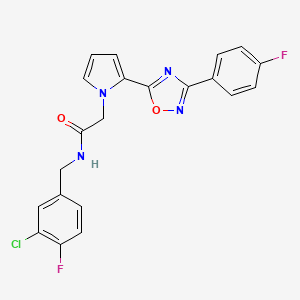
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-methoxy-5-(morpholinosulfonyl)benzamide](/img/structure/B2393630.png)

